molecular formula C20H12O2 B1212835 Benzo(a)pyrene-3,6-diol CAS No. 63148-10-7

Benzo(a)pyrene-3,6-diol

Cat. No. B1212835
CAS RN: 63148-10-7
M. Wt: 284.3 g/mol
InChI Key: MNYTULBCYDHGOF-UHFFFAOYSA-N
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Description

Benzo(a)pyrene-3,6-diol (BPD) is a metabolite of benzo(a)pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) that is commonly found in tobacco smoke, grilled or charred foods, and air pollution. BPD has been identified as a potent mutagen and carcinogen, capable of inducing genetic mutations and promoting the development of cancerous cells. Despite its harmful effects, BPD has been widely studied in scientific research for its potential applications in cancer treatment and prevention.

Scientific Research Applications

Genotoxicity and Carcinogenicity

  • Genotoxic Metabolites in Mouse Vascular Smooth Muscle Cells : Benzo(a)pyrene (BP) induces DNA adducts in mouse aortic smooth muscle cells. 3-hydroxybenzo[a]pyrene (3-OH-BP) and benzo[a]pyrene-3,6-quinone (BPQ) are identified as major proximate genotoxic metabolites. Cytochrome P4501B1 (CYP1B1) plays a key role in metabolizing BP to these genotoxic intermediates (Moorthy et al., 2003).

Molecular Imaging

  • Synthesis and Imaging of 'Olympicene' Benzo[cd]pyrenes : A new method was developed for forming 6H-benzo[cd]pyrene and related ketones, including 6H-benzo[cd]pyren-6-ol. These compounds were characterized using scanning tunnelling microscopy (STM) and non-contact atomic force microscopy (NC-AFM), providing insights into the molecular structures (Mistry et al., 2015).

Wavefunction and Reactivity Study

  • Carcinogenic Mechanism of Benzo[a]pyrene Diol Epoxide : The study reports on the electronic properties of benzo[a]pyrene diol epoxide enantiomers. It includes analysis of energy landscape, geometry, and electronic configuration, providing insight into the mutagenic potential and reactivity of these molecules (Lu & Manzetti, 2014).

Chemical-Biological Treatment

  • Integrated Treatment of Benzo[a]pyrene : This study focuses on an integrated chemical and biological treatment involving ozone-mediated degradation and biodegradation. It provides mechanistic details and tests the feasibility of treating benzo[a]pyrene, a toxic and mutagenic compound (Zeng, Hong, & Wavrek, 2000).

Mutagenesis Studies

  • p53 Mutagenesis by Benzo[a]pyrene : Research exploring the mutagenic effects of benzo[a]pyrene radical cations on the yeast p53 system. This study helps in understanding the pattern and spectrum of mutations induced by benzo[a]pyrene and its metabolites (Sen et al., 2012).

DNA Interaction and Damage

  • DNA Binding and Damage in Human Prostate Carcinoma Cells : Examining the effects of benzo[a]pyrene and its metabolite, BPDE, on DNA damage and cell cycle progression in human prostate carcinoma cells, revealing insights into the cytotoxic and genotoxic effects (Nwagbara et al., 2007).

Biodegradation

  • Biodegradation of Benzo(a)pyrene by Fusarium sp. : A study on the biodegradation of benzo(a)pyrene using a fungal isolate, Fusarium sp., showcasing its potential for bioremediation in contaminated environments (Chulalaksananukul et al., 2006).

properties

IUPAC Name

benzo[a]pyrene-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O2/c21-17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22)16-9-8-15(17)18(11)19(13)16/h1-10,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYTULBCYDHGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C(C=CC(=C54)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212496
Record name Benzo(a)pyrene-3,6-quinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[a]pyrene-3,6-diol

CAS RN

63148-10-7
Record name Benzo(a)pyrene-3,6-quinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063148107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-3,6-quinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PL Chesis, DE Levin, MT Smith… - Proceedings of the …, 1984 - National Acad Sciences
The mutagenicity of various quinones, a class of compounds widely distributed in nature, is demonstrated in the Salmonella TA104 tester strain. The metabolic pathways by which four …
Number of citations: 543 www.pnas.org
H Gschaidmeier, KW Bock - Biochemical pharmacology, 1994 - Elsevier
Indirect evidence has suggested that multiple subunits of microsomal UDP-glucuronosyltransferases (UGTs) are involved in diglucuronide formation of diphenols of polycyclic aromatic …
Number of citations: 54 www.sciencedirect.com

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